![molecular formula C23H34OSi B12533792 [(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane CAS No. 868701-02-4](/img/structure/B12533792.png)
[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group attached to an octa-1,5-diyn-1-yl chain, which is further connected to a tri(propan-2-yl)silane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane typically involves the coupling of a phenyl-substituted alkyne with a silane derivative. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenyl group or the silane moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce more saturated silane compounds.
Aplicaciones Científicas De Investigación
[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be employed in the development of bioactive compounds or as a probe in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which [(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electronic and steric properties of its functional groups. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or other interactions.
Comparación Con Compuestos Similares
[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane can be compared with other similar compounds, such as [(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane. The uniqueness of this compound lies in its specific structural features and reactivity, which may offer distinct advantages in certain applications.
List of Similar Compounds
- [(9-Phenylnona-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane
- [(7-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane
These compounds share similar structural motifs but differ in the length of the alkyne chain or the position of the phenyl group, leading to variations in their chemical and physical properties.
Propiedades
Número CAS |
868701-02-4 |
|---|---|
Fórmula molecular |
C23H34OSi |
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
8-phenylocta-1,5-diynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C23H34OSi/c1-20(2)25(21(3)4,22(5)6)24-19-15-10-8-7-9-12-16-23-17-13-11-14-18-23/h11,13-14,17-18,20-22H,8,10,12,16H2,1-6H3 |
Clave InChI |
CKHWKHIBYHDYBT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC#CCCC#CCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester](/img/structure/B12533709.png)
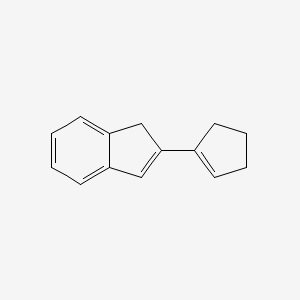
![1-[4-(Methanesulfonyl)phenyl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12533719.png)
![9-[(4-Nitrophenyl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12533727.png)
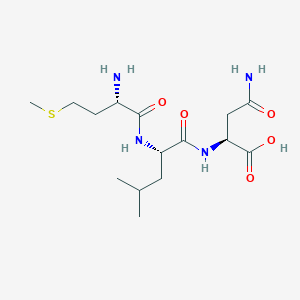
![(1S,2S,3R,4R)-2-Aminobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B12533734.png)
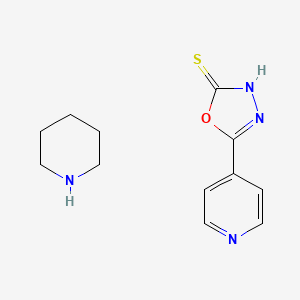
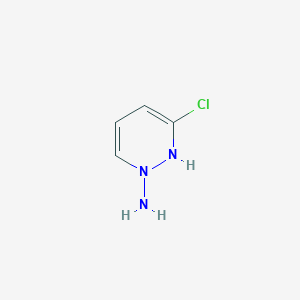
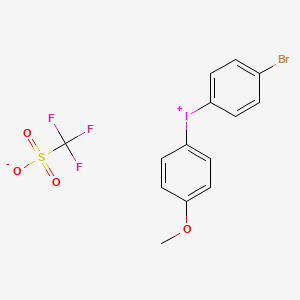
![2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one](/img/structure/B12533755.png)
![2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol](/img/structure/B12533761.png)
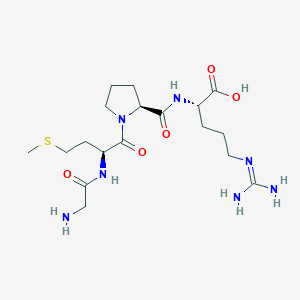
![3-Bromo-7-(thiophen-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12533791.png)
![5H-Oxazolo[3,4-A]oxireno[C]pyridine](/img/structure/B12533794.png)
